Lipophilicity Comparison to 5-Bromobenzofuran-2-Carboxylic Acid Scaffold
The target compound 5-Bromo-3-(ethylsulfanyl)-1-benzofuran-2-carboxylic acid exhibits a computed LogP of 4.0055 (ALogP) . By contrast, the unsubstituted 5-bromobenzofuran-2-carboxylic acid methyl ester—lacking the 3-ethylsulfanyl group—has a computed LogP of 2.9819 [1]. The 3-ethylsulfanyl group contributes an approximate ΔLogP of +1.02, representing a roughly 10-fold increase in octanol-water partition coefficient. This elevated lipophilicity is expected to enhance passive membrane permeability and may increase plasma protein binding, critical parameters for fragment-to-lead optimization where balanced hydrophobicity is required.
Analog LogP 2.98
Δ +1.02
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP (ALogP) = 4.0055 |
| Comparator Or Baseline | 5-Bromobenzofuran-2-carboxylic acid methyl ester: LogP = 2.9819 |
| Quantified Difference | ΔLogP ≈ +1.02 (target is ~10× more lipophilic) |
| Conditions | Computed ALogP values from vendor datasheets; both compounds share the 5-bromo-benzofuran-2-carbonyl core |
Why This Matters
For medicinal chemistry teams optimizing ADME properties, the ~1.0 LogP increase provided by the 3-ethylsulfanyl group offers a quantifiable handle for tuning lipophilicity without altering the core benzofuran pharmacophore, enabling fine control over permeability-solubility balance.
- [1] GlobalChemMall. 5-Bromobenzofuran-2-carboxylic Acid Methyl Ester, CAS 26028-36-4. Computed LogP = 2.98190. View Source
